molecular formula C11H26NO3P B5175240 diethyl [3-(diethylamino)propyl]phosphonate

diethyl [3-(diethylamino)propyl]phosphonate

Cat. No. B5175240
M. Wt: 251.30 g/mol
InChI Key: OCKNQNYVCLPHCI-UHFFFAOYSA-N
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Description

Diethyl [3-(diethylamino)propyl]phosphonate, commonly known as DEDEAP, is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DEDEAP is a colorless liquid that is soluble in water and organic solvents, making it a versatile compound for various chemical reactions.

Mechanism of Action

The mechanism of action of DEDEAP is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DEDEAP can undergo nucleophilic substitution reactions with electrophilic compounds, such as alkyl halides and carbonyl compounds, to form new compounds. DEDEAP can also form coordination complexes with metal ions, which can undergo various chemical reactions.
Biochemical and Physiological Effects:
DEDEAP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health. DEDEAP is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

DEDEAP has several advantages for lab experiments, including its solubility in water and organic solvents, its versatility for various chemical reactions, and its low toxicity. However, DEDEAP has some limitations, such as its high cost and the need for specialized equipment for its synthesis.

Future Directions

DEDEAP has potential applications in various fields, including drug discovery, catalysis, and material science. Future research can focus on the synthesis of new compounds using DEDEAP as a precursor, the development of new catalytic systems using DEDEAP-based ligands, and the exploration of new applications of DEDEAP in material science. Additionally, further studies on the mechanism of action and biochemical and physiological effects of DEDEAP can provide insights into its potential applications in medicine.
Conclusion:
DEDEAP is a versatile phosphonate compound that has potential applications in various fields, including drug discovery, catalysis, and material science. Its unique chemical properties and low toxicity make it an attractive compound for scientific research. Future research can focus on the synthesis of new compounds using DEDEAP as a precursor, the development of new catalytic systems using DEDEAP-based ligands, and the exploration of new applications of DEDEAP in material science.

Synthesis Methods

The synthesis of DEDEAP involves the reaction of diethylamine with 3-chloropropylphosphonic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield DEDEAP. The yield of DEDEAP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.

Scientific Research Applications

DEDEAP has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a precursor for the synthesis of phosphonate-based drugs, such as bisphosphonates, which are used for the treatment of bone diseases. DEDEAP is also used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

3-diethoxyphosphoryl-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26NO3P/c1-5-12(6-2)10-9-11-16(13,14-7-3)15-8-4/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKNQNYVCLPHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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